Ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate
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Overview
Description
Ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate is an organic compound with the molecular formula C10H20O4 It is a derivative of butanoic acid and is characterized by the presence of ethoxyethoxy and ethyl groups attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate typically involves the esterification of 3-(1-ethoxyethoxy)-2-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 3-(1-methoxyethoxy)-2-methylbutanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the presence of different substituents.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
86845-49-0 |
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Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 3-(1-ethoxyethoxy)-2-methylbutanoate |
InChI |
InChI=1S/C11H22O4/c1-6-13-10(5)15-9(4)8(3)11(12)14-7-2/h8-10H,6-7H2,1-5H3 |
InChI Key |
PFNDFRMGKYXRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)C(C)C(=O)OCC |
Origin of Product |
United States |
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